molecular formula C13H16N2O3 B1354225 Benzyl (S)-2-oxopiperidin-3-ylcarbamate CAS No. 95582-17-5

Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Cat. No.: B1354225
CAS No.: 95582-17-5
M. Wt: 248.28 g/mol
InChI Key: KVHNKJHAXXEKFU-NSHDSACASA-N
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Description

Synthesis Analysis

Benzyl compounds can be synthesized through various methods. One of the primary methods is the hydrolysis of benzyl chloride using sodium hydroxide . Alternatively, it can also be synthesized through the reaction of benzaldehyde with sodium bisulfite, forming benzyl alcohol as a byproduct .


Molecular Structure Analysis

The molecular structure of benzyl compounds is characterized by a benzene ring attached to a methyl group . The specific structure of “Benzyl (S)-2-oxopiperidin-3-ylcarbamate” would depend on the exact arrangement of the atoms and functional groups in the molecule.


Chemical Reactions Analysis

Benzyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.


Physical and Chemical Properties Analysis

Benzyl compounds generally have a clear, colorless appearance and a mildly aromatic odor . They are soluble in water and can mix with most organic solvents like ethanol, ether, and chloroform .

Scientific Research Applications

Antimitotic Agents and Synthesis Methodologies Research into the synthesis and biological evaluation of various carbamates, including benzyl (S)-2-oxopiperidin-3-ylcarbamate analogues, has led to the identification of compounds with potential antimitotic activity. For example, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates through cyclization and alkylation processes has yielded compounds that inhibit cell proliferation and induce mitotic arrest in lymphoid leukemia cells at micromolar concentrations. Such compounds, upon further evaluation in vitro, showed significant activity, indicating their potential as antimitotic agents (Temple, 1990).

Chemical Synthesis and Stereochemical Assignment Further studies have focused on the chemical synthesis and structural elucidation of related compounds. For instance, the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid highlights the versatility of these compounds in chemical synthesis, providing a basis for generating a diverse array of biologically active molecules (Pirc et al., 2003). Additionally, the stereochemical assignment of substituted 2-aminobicyclo[3.1.0]hexane and 2-aminobicyclo[5.1.0]octane derivatives via single crystal X-ray diffraction has contributed to a deeper understanding of the structural aspects of these compounds, which is crucial for their potential application in medicinal chemistry (Christensen et al., 2011).

Structural Analysis and Crystallography The detailed structural analysis of compounds similar to this compound, such as the study of the title compound 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, reveals insights into their conformation and potential interactions at the molecular level. Such analyses are fundamental in the design and synthesis of new drugs with targeted biological activities (Rajesh et al., 2010).

Mutagenicity and Fungal Morphogenesis Research into the mutagenicity of benzimidazole and its derivatives, including this compound analogues, has provided valuable information regarding their potential risks and mechanisms of action. Understanding the cytogenetic effects of these compounds is essential for evaluating their safety and efficacy as therapeutic agents (Seiler, 1976). Additionally, studies on the effects of methyl benzimidazole-2-ylcarbamate on fungal morphogenesis have shed light on the role of microtubules in cell structure and function, which could inform the development of antifungal agents (Howard & Aist, 1980).

Mechanism of Action

The mechanism of action of benzyl compounds can vary widely depending on their exact structure and the context in which they are used. For example, benzylpenicillin, a commonly used antibiotic, works by inhibiting the synthesis of the bacterial cell wall .

Safety and Hazards

Benzyl compounds can be harmful if ingested, inhaled, or if they come in contact with the skin in large amounts. Symptoms can include skin irritation, headache, nausea, vomiting, and in severe cases, can lead to respiratory failure .

Future Directions

The development of novel catalytic methods for transformations of benzyl compounds has evolved into a flourishing and reviving area of research . These advancements could lead to more versatile and sustainable approaches for the synthesis and application of benzyl compounds.

Properties

IUPAC Name

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHNKJHAXXEKFU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467310
Record name Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95582-17-5
Record name Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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